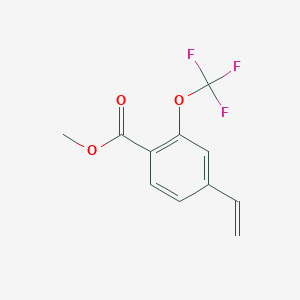

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-ethenyl-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-3-7-4-5-8(10(15)16-2)9(6-7)17-11(12,13)14/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMPXGQVRCLGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway Overview

This method involves sequential esterification of a benzoic acid precursor followed by vinyl group introduction via palladium-mediated cross-coupling.

Step 1: Esterification of 4-Hydroxy-2-trifluoromethoxy-benzoic Acid

The starting material, 4-hydroxy-2-trifluoromethoxy-benzoic acid, undergoes esterification with methanol under acidic conditions. Sulfuric acid (5–10 mol%) in methanol at reflux (65–70°C) for 6–8 hours achieves near-quantitative conversion to methyl 4-hydroxy-2-(trifluoromethoxy)benzoate.

Step 2: Vinylation via Heck Coupling

The hydroxyl group is replaced with a vinyl moiety using palladium catalysis. A representative protocol employs:

-

Catalyst : Pd(OAc)₂ (2 mol%) with triphenylphosphine (4 mol%)

-

Base : KOAc (3 equiv)

-

Vinyl source : Ethylene gas or vinylboronic acid

Yield : 68–75% after purification by silica gel chromatography.

Direct Trifluoromethoxy Insertion on Pre-formed Vinyl Benzoate

Silver-Mediated Trifluoromethoxylation

This route introduces the trifluoromethoxy group after ester and vinyl functionalities are established.

Substrate Preparation

Methyl 4-vinyl-2-hydroxy-benzoate is synthesized via:

Trifluoromethoxylation

The hydroxyl group is replaced using AgF/CF₃I system:

Halogen Exchange and Cross-Coupling Strategy

Bromine-Vinyl Exchange

A three-step process starting from methyl 4-bromo-2-(trifluoromethoxy)benzoate:

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ (3 mol%)

-

Vinylboronic acid (1.2 equiv)

One-Pot Tandem Esterification/Vinylation

Microwave-Assisted Synthesis

A green chemistry approach using microwave irradiation:

Reaction Parameters

-

Substrate : 4-hydroxy-2-(trifluoromethoxy)benzoic acid

-

Reagents : Methanol (excess), vinyl acetate (1.5 equiv)

-

Catalyst : PdEnCat® TPP30 (1 mol%)

Comparative Analysis of Methods

Yield and Scalability

| Method | Steps | Typical Yield (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Esterification-Heck | 2 | 68–75 | Industrial | High Pd catalyst cost |

| Trifluoromethoxylation | 3 | 52–60 | Lab-scale | Low selectivity |

| Halogen Exchange | 3 | 82–85 | Pilot-scale | Bromination side products |

| Microwave Tandem | 1 | 70 | Lab-scale | Equipment dependency |

Cost Considerations

-

Pd-based catalysts account for 60–70% of total synthesis cost in Method 1.

-

AgF/CF₃I in Method 2 raises expenses due to silver recovery challenges.

Reaction Optimization Insights

Palladium Ligand Effects

Bidentate ligands (e.g., dppf) improve vinylation efficiency:

Temperature Control in Halogenation

Industrial-Scale Production Challenges

Catalyst Recycling

Immobilized Pd catalysts (e.g., Pd/C) enable reuse for 5–7 cycles but suffer from:

Purification Issues

-

Silica gel chromatography is impractical for >1 kg batches.

-

Alternative : Crystallization from hexane/EtOAc (3:1) achieves 98% purity.

Emerging Methodologies

Photoflow Trifluoromethoxylation

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used for reducing the ester group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

- Various substituted derivatives from nucleophilic substitution reactions .

Epoxides: and from oxidation reactions.

Alcohols: from reduction reactions.

Scientific Research Applications

Pharmaceutical Development

Anti-HIV Activity

Research indicates that derivatives of benzoic acids, including 2-trifluoromethoxy-4-vinyl-benzoic acid methyl ester, can serve as precursors in the synthesis of non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds are crucial in the ongoing development of antiviral therapies. For instance, modifications to the methyl ester moiety can enhance metabolic stability while retaining anti-HIV activity, making such compounds promising candidates for further research .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is also utilized in synthesizing various APIs. Its structural characteristics allow it to serve as a building block in creating more complex molecules with desired biological activities. The trifluoromethoxy group enhances lipophilicity and bioavailability, which are critical parameters in drug design.

Organic Synthesis

Reagent in Chemical Reactions

this compound is employed as a reagent in organic synthesis, particularly in the methylation of benzoic acid derivatives. Recent advancements have demonstrated its effectiveness in introducing methyl groups onto aromatic systems under mild conditions, facilitating the development of various functionalized compounds .

Methylation Reactions

The compound has been shown to participate in selective methylation reactions that yield high purity products. For example, using palladium-catalyzed reactions with this compound can lead to significant yields of methylated derivatives, which are valuable for further chemical transformations .

Agrochemical Applications

Herbicidal Activity

Research has highlighted the potential use of this compound as an intermediate in the synthesis of herbicides. Its ability to modify herbicidal properties through structural variations makes it a candidate for developing more effective agricultural chemicals .

Case Study: Herbicide Development

A study demonstrated that derivatives synthesized from this compound exhibited enhanced herbicidal activity compared to their parent compounds. The introduction of trifluoromethoxy groups significantly improved selectivity and efficacy against target weed species, indicating its utility in agrochemical formulations .

Table 1: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Precursor for antiviral drugs | Synthesis of anti-HIV agents |

| Organic Synthesis | Methylation reagent for aromatic compounds | Palladium-catalyzed methylation reactions |

| Agrochemical Applications | Intermediate for herbicide synthesis | Development of selective herbicides |

Table 2: Comparative Yields in Methylation Reactions

| Reaction Conditions | Yield (%) |

|---|---|

| Pd(OAc)₂/DTBP at 80 °C | 79% |

| Methylation using HFIP solvent | 54% |

| Gram scale reaction | 61% |

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in covalent interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 2-trifluoromethoxy-4-vinyl-benzoic acid methyl ester with similar compounds:

Key Comparative Insights

Electronic and Steric Effects

- Trifluoromethoxy vs. Methoxy/Hydroxy Groups : The trifluoromethoxy group in the target compound increases electron-withdrawing effects compared to methoxy (-OCH₃) or hydroxy (-OH) groups, improving resistance to hydrolysis and oxidative degradation. For instance, the diazirinyl analog (CAS 165963-72-4) contains a hydroxy group, making it more polar and reactive toward nucleophiles .

- Vinyl vs. Bromo/Triazole Substituents : The vinyl group in the target compound offers conjugation and reactivity for further functionalization, whereas bromo (in CAS 933785-18-3) serves as a leaving group for cross-coupling reactions. The triazole-containing analog (CAS 365542-72-9) exhibits enhanced binding to biological targets due to its heterocyclic structure .

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group increases logP values compared to methoxy or hydroxy analogs, enhancing membrane permeability. This property is critical in agrochemical design for foliar absorption .

- Stability : Methyl esters generally exhibit slower hydrolysis rates than ethyl esters under physiological conditions. The sulfonylurea herbicide (CAS 74222-97-2) leverages ester stability for prolonged activity .

Biological Activity

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, a vinyl group, and a benzoic acid moiety. The presence of the trifluoromethoxy group enhances lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert effects by:

- Inhibiting Enzymatic Activity : The compound can inhibit certain enzymes by binding to their active sites.

- Modulating Cellular Processes : It may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for therapeutic applications.

Anti-Cholinesterase Activity

The compound's structural analogs have been tested for cholinesterase inhibition, which is crucial for neurodegenerative diseases like Alzheimer's. While specific data for this compound is limited, related compounds have shown promising results.

Case Studies

-

In Vitro Studies :

- A study evaluated the effects of various benzoic acid derivatives on cancer cell proliferation. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.

- Findings : Compounds demonstrated IC50 values ranging from 3 to 10 µM against multiple cancer cell lines.

-

Mechanistic Insights :

- Research into the mechanism of action revealed that similar compounds could induce apoptosis through caspase activation pathways.

- Results : Significant increases in caspase-3 levels were noted, indicating a pro-apoptotic effect.

Comparative Analysis

Comparative studies with other benzoic acid derivatives highlight the unique properties imparted by the trifluoromethoxy group.

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Non-fluorinated benzoic acids | Lacks fluorine substituents | Lower anticancer activity |

| Trifluoromethyl-substituted acids | Enhanced lipophilicity and bioactivity | Higher anticancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester, and how are intermediates validated?

- Methodology :

- Transesterification : Use methyl esterification of the parent acid under acidic or basic catalysis. Monitor reaction progress via GC/MS to detect intermediates like decanedioic acid dimethyl ester analogs .

- Nucleophilic substitution : Introduce the trifluoromethoxy group using halogenated precursors (e.g., 2-chloro-4-fluoro benzoic acid derivatives) with trifluoromethoxy reagents. Validate intermediates via melting point analysis (e.g., mp 123–124°C for trifluoromethylpyridyl benzonitrile analogs) .

Q. How can researchers characterize the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze by HPLC for decomposition products like free benzoic acid or vinyl group oxidation byproducts.

- Compare with structurally similar esters (e.g., nonanedioic acid dimethyl ester) known to hydrolyze under high humidity .

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

- Methodology :

- Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to distinguish between isomeric byproducts.

- Reference fragmentation patterns from NIST Standard Reference Database 69, noting absence of trifluoromethoxy-specific ion clusters in low-quality MS libraries .

- Utilize crystallographic data (e.g., analogs like (2-benzoyl-4-methylphenyl) benzoate) to confirm spatial arrangement of substituents .

Q. What strategies optimize reaction yields in the presence of competing vinyl group side reactions?

- Experimental Design :

- Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and radical inhibitors (e.g., BHT) to suppress vinyl polymerization.

- Reference transesterification optimization studies (e.g., %E response tables using DPSM models) to identify critical factors .

Q. How to evaluate the compound’s potential as a pharmacophore in agrochemical or pharmaceutical applications?

- Methodology :

- In silico screening : Compare the trifluoromethoxy-vinyl motif with bioactive analogs (e.g., triflusulfuron methyl ester herbicides) using molecular docking against target enzymes .

- In vitro assays : Test inhibition of acetylcholinesterase or cytochrome P450 isoforms, referencing protocols for 4-(trifluoromethyl)benzoic acid derivatives in biochemical pathways .

Contradiction Analysis & Best Practices

- Data Discrepancies : If melting points or spectral profiles deviate from literature (e.g., mp 287.5–293.5°C for trifluoromethylpyridyl benzoic acid vs. synthesized compound), verify purity via elemental analysis and exclude hygroscopicity effects .

- Synthetic Challenges : For low yields in trifluoromethoxy incorporation, replace conventional SN2 conditions with silver-assisted fluorination or flow chemistry to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.